molecular formula C6H7N3O3 B6158604 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid CAS No. 1782541-39-2

4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid

Cat. No. B6158604
CAS RN: 1782541-39-2
M. Wt: 169.1
InChI Key:
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Description

4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid, also known as 4H-7H-Triazolo[4,3-c][1,4]oxazine-3-carboxylic acid (TOCA), is a synthetic organic compound that has gained attention in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. TOCA is a derivative of the well-known triazole class of compounds, which are characterized by a five-membered heterocyclic ring composed of three nitrogen atoms and two carbon atoms. TOCA has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer properties.

Scientific Research Applications

TOCA has been studied extensively in recent years due to its potential applications in the fields of medicine, biochemistry, and pharmacology. In particular, TOCA has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, TOCA has been investigated for its potential to inhibit the growth of bacteria and fungi, as well as its ability to inhibit the activity of enzymes involved in the biosynthesis of proteins. Furthermore, TOCA has been studied for its potential to modulate the activity of the immune system, as well as its ability to affect the metabolism of carbohydrates and lipids.

Mechanism of Action

The exact mechanism of action of TOCA is not yet fully understood. However, it is believed that TOCA may act by inhibiting the activity of enzymes involved in the biosynthesis of proteins and other cellular components. Additionally, TOCA may act by modulating the activity of the immune system, as well as by affecting the metabolism of carbohydrates and lipids. Furthermore, TOCA may act by inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects
TOCA has been found to possess a variety of biochemical and physiological effects. In particular, TOCA has been found to possess anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, TOCA has been found to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the biosynthesis of proteins. Furthermore, TOCA has been found to modulate the activity of the immune system, as well as to affect the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The use of TOCA in laboratory experiments has several advantages. First, TOCA is relatively inexpensive and easy to synthesize. Second, TOCA has been found to possess a wide range of biological activities, making it a useful tool for investigating the effects of various compounds on biological systems. Third, TOCA is non-toxic, making it safe to handle in the laboratory.
However, there are also several limitations associated with the use of TOCA in laboratory experiments. First, the exact mechanism of action of TOCA is not yet fully understood. Second, TOCA is not stable in the presence of light or heat, making it difficult to store for extended periods of time. Finally, TOCA is not soluble in water, making it difficult to use in aqueous solutions.

Future Directions

Given the potential applications of TOCA in the fields of medicine, biochemistry, and pharmacology, there are several future directions for research involving this compound. First, further research is needed to better understand the exact mechanism of action of TOCA. Second, additional research is needed to explore the potential of TOCA to inhibit the growth of bacteria and fungi. Third, research is needed to investigate the effects of TOCA on the metabolism of carbohydrates and lipids. Fourth, additional research is needed to explore the potential of TOCA to modulate the activity of the immune system. Finally, research is needed to develop more efficient and cost-effective methods for synthesizing TOCA.

Synthesis Methods

TOCA can be synthesized through a variety of methods. The most common approach involves the reaction of 4-amino-3-methyl-1,2,3-triazole with an aldehyde or ketone in the presence of a base. This reaction yields a cyclic intermediate, which is then treated with anhydrous hydrochloric acid to yield the desired product. Other methods for synthesizing TOCA include the reaction of 4-amino-3-methyl-1,2,3-triazole with an aldehyde or ketone in the presence of a base, followed by treatment with aqueous hydrochloric acid. Additionally, TOCA can be synthesized through the reaction of 4-amino-3-methyl-1,2,3-triazole with an aldehyde or ketone in the presence of a base, followed by treatment with aqueous sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid involves the reaction of 2-amino-5-nitrophenol with ethyl acetoacetate to form 2-(5-nitro-2-oxo-1,2-dihydroindol-3-ylidene)malononitrile. This intermediate is then reacted with hydrazine hydrate to form 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid.", "Starting Materials": [ "2-amino-5-nitrophenol", "ethyl acetoacetate", "hydrazine hydrate" ], "Reaction": [ "Step 1: 2-amino-5-nitrophenol is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(5-nitro-2-oxo-1,2-dihydroindol-3-ylidene)malononitrile.", "Step 2: The intermediate from step 1 is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylic acid.", "Step 3: The product is then purified by recrystallization or column chromatography." ] }

CAS RN

1782541-39-2

Molecular Formula

C6H7N3O3

Molecular Weight

169.1

Purity

95

Origin of Product

United States

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